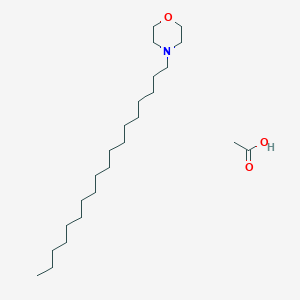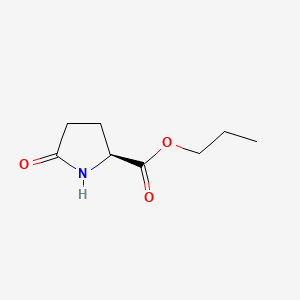
Propyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-oxo-L-prolinate is an organic compound derived from 5-oxo-L-proline, a non-proteinogenic amino acid This compound is characterized by the presence of a propyl ester group attached to the carboxyl group of 5-oxo-L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 5-oxo-L-prolinate can be synthesized through esterification of 5-oxo-L-proline with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and propanol in the presence of water and a strong acid or base.
Reduction: The carbonyl group in the 5-oxo-L-proline moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: 5-oxo-L-proline and propanol.
Reduction: 5-hydroxy-L-proline.
Substitution: Various substituted derivatives of 5-oxo-L-proline.
Scientific Research Applications
Propyl 5-oxo-L-prolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of propyl 5-oxo-L-prolinate involves its conversion to 5-oxo-L-proline in biological systems. 5-oxo-L-proline is known to participate in the gamma-glutamyl cycle, which is involved in the synthesis and degradation of glutathione, a critical antioxidant. The compound may exert its effects by modulating the levels of glutathione and other related metabolites, thereby influencing oxidative stress and cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: The parent compound, which lacks the propyl ester group.
5-hydroxy-L-proline: A reduced form of 5-oxo-L-proline.
N-acetyl-5-oxo-L-proline: An acetylated derivative of 5-oxo-L-proline.
Uniqueness
Propyl 5-oxo-L-prolinate is unique due to the presence of the propyl ester group, which can influence its solubility, reactivity, and biological activity
Properties
CAS No. |
85153-83-9 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
propyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-5-12-8(11)6-3-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
BGXWNKLNZHEEMA-LURJTMIESA-N |
Isomeric SMILES |
CCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


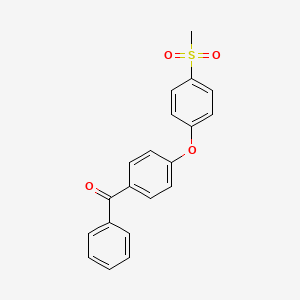

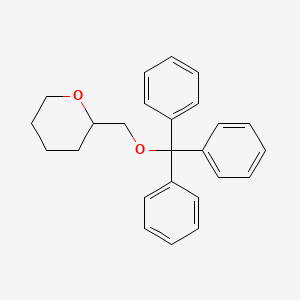

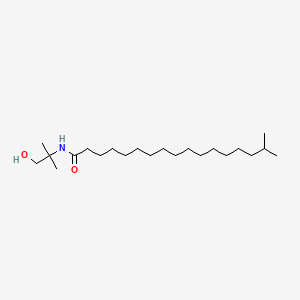
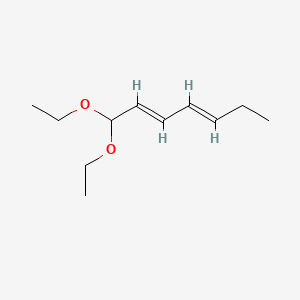
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
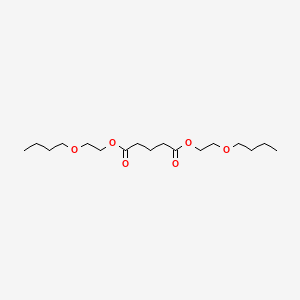
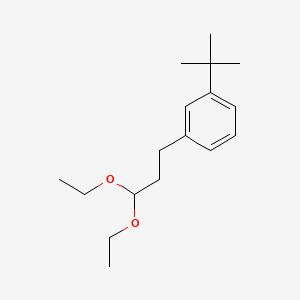


![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
